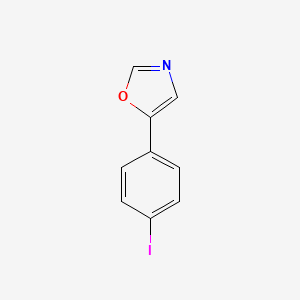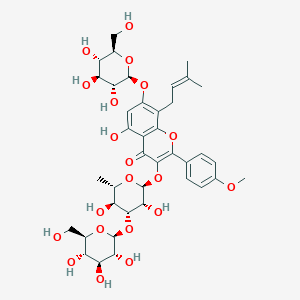
Epimedin A1
Descripción general
Descripción
Epimedin A1 es un compuesto flavonoides extraído de la hierba medicinal china tradicional Herba Epimedii. Este compuesto es conocido por sus diversas actividades farmacológicas, incluyendo posibles beneficios en el tratamiento de la osteoporosis y otras enfermedades relacionadas con los huesos .
Mecanismo De Acción
Epimedin A1 ejerce sus efectos al dirigirse a vías moleculares específicas. Promueve la diferenciación de osteoblastos, se une al factor 1-alfa inducible por hipoxia y inhibe tanto su expresión génica como proteica. Esto lleva a una mayor expresión de la proteína alfa 1 del colágeno tipo I en condiciones hipóxicas, mejorando las microestructuras óseas y reduciendo la pérdida ósea .
Análisis Bioquímico
Biochemical Properties
Epimedin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One of the primary interactions of this compound is with alkaline phosphatase, an enzyme involved in bone mineralization. This compound enhances the activity of alkaline phosphatase, promoting osteoblast differentiation and bone formation . Additionally, this compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, which is essential for bone growth and development . These interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In osteoblasts, this compound promotes cell proliferation and differentiation, leading to increased bone formation . It also influences cell signaling pathways, such as the Wnt/β-catenin pathway, enhancing the expression of genes involved in bone growth . Furthermore, this compound has been shown to modulate cellular metabolism by increasing the production of collagen and other extracellular matrix proteins, which are essential for bone strength and integrity . These cellular effects underscore the compound’s potential in enhancing bone health and treating bone-related disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates alkaline phosphatase, leading to increased enzyme activity and promotion of osteoblast differentiation . Additionally, this compound interacts with proteins in the Wnt/β-catenin signaling pathway, enhancing the pathway’s activity and promoting bone growth . The compound also influences gene expression by upregulating the expression of genes involved in bone formation and extracellular matrix production . These molecular interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its ability to promote osteoblast differentiation and bone formation even after prolonged exposure . These findings suggest that this compound is a stable and effective compound for long-term use in promoting bone health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to promote bone formation and increase bone density without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars . These metabolic processes occur primarily in the liver and intestines, where the compound is broken down into various metabolites. The primary metabolic pathway of this compound involves hydrolysis, which converts the compound into its active form, enhancing its bioavailability and therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the intestines and transported to the liver, where it undergoes metabolic processing . This compound is then distributed to various tissues, including bones, where it exerts its therapeutic effects. The compound interacts with transport proteins, such as P-glycoprotein and breast cancer resistance protein, which facilitate its transport across cell membranes . These interactions ensure the efficient distribution of this compound to target tissues.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by its interactions with specific proteins and enzymes, which direct it to target sites within the cell. For example, this compound interacts with nuclear receptors, promoting its accumulation in the nucleus, where it can influence gene expression . These subcellular interactions highlight the compound’s ability to exert its effects at multiple levels within the cell.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Epimedin A1 se extrae principalmente de la planta Epimedium. El proceso de extracción implica el uso de disolventes como el dimetilsulfóxido y el etanol para preparar soluciones madre . Las estrategias de biotransformación también se han explorado para aumentar el contenido de flavonoides de Epimedium de alto valor, lo que promovería el uso completo de la hierba Epimedium .
Métodos de producción industrial: La producción a escala industrial de this compound se puede lograr mediante fábricas de células microbianas. Esto implica la biosíntesis completa de los principales flavonoides de Epimedium mediante la introducción de genes heterólogos y la modificación de genes de levadura nativos .
Análisis De Reacciones Químicas
Tipos de reacciones: Epimedin A1 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos y nucleófilos en condiciones específicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados de flavonoides modificados con actividades biológicas mejoradas.
Aplicaciones Científicas De Investigación
Química: Utilizado como precursor para sintetizar otros flavonoides bioactivos.
Biología: Estudiado por sus efectos sobre los procesos celulares y las vías de señalización.
Industria: Utilizado en el desarrollo de formulaciones farmacéuticas y nutracéuticos.
Comparación Con Compuestos Similares
Epimedin A1 forma parte de un grupo de flavonoides bioactivos que se encuentran en Epimedium spp. Compuestos similares incluyen:
- Epimedin A
- Epimedin B
- Epimedin C
- Icariin
- Baohuoside I (Icariside II)
- Icariside I
- Icaritin
Estos compuestos comparten estructuras químicas similares pero difieren en sus grados de glicosilación en posiciones específicas. This compound es único debido a su patrón de glicosilación específico, que contribuye a sus distintas propiedades farmacológicas .
Propiedades
IUPAC Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBYGTTYRFJKH-YFNAFYFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of identifying and quantifying multiple flavonoid glycosides, including Epimedin A1, in Epimedium total flavone capsule?
A1: Identifying and quantifying individual flavonoid glycosides like this compound in Epimedium total flavone capsule is crucial for several reasons []. Firstly, it allows for standardized quality control of the herbal preparation, ensuring consistent therapeutic effects. Secondly, understanding the concentration of each component enables researchers to investigate their individual contributions to the overall pharmacological activity. This is important because different flavonoids may possess varying potencies and mechanisms of action. By quantifying this compound alongside other components like Icariin, researchers can gain a more comprehensive understanding of how the complex mixture works synergistically.
Q2: How does this compound contribute to the therapeutic potential of Bushen-Tiansui Formula (BTF) in Alzheimer's disease?
A2: While the provided research [] identifies this compound as a constituent of BTF, it primarily focuses on the overall effects of the formula rather than the specific contribution of this compound. The study highlights that BTF, containing this compound and other active compounds, improves cognitive function, protects synaptic structures, and modulates specific signaling pathways involved in learning and memory. Further research focusing on isolating and investigating the individual effects of this compound within the BTF context is needed to fully understand its contribution to the observed therapeutic benefits.
Q3: What research suggests that this compound may hold promise for treating osteoporosis?
A3: The research paper [] investigates the anti-osteoporosis activity of eleven compounds found within Epimedium, including this compound. While the study doesn't focus solely on this compound, it highlights that Baohuoside II exhibits the strongest activity in promoting osteogenic differentiation of MC3T3-E1 cells, a common model for studying bone formation. Importantly, the research underscores the need for further investigation into the individual and synergistic effects of Epimedium constituents, including this compound, to fully elucidate their potential as therapeutic agents for osteoporosis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


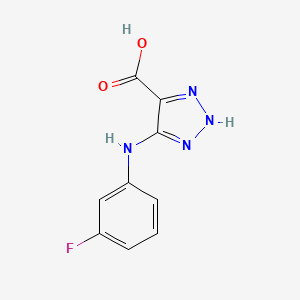


![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)

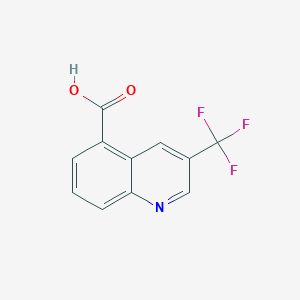
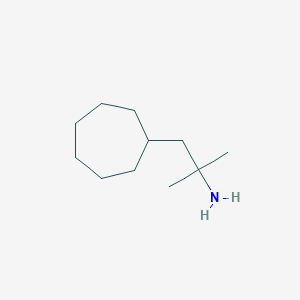
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
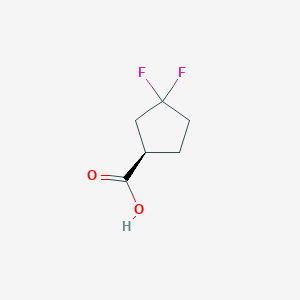
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
